molecular formula C28H21N3O2 B11675317 3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one

3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B11675317
M. Wt: 431.5 g/mol
InChI Key: VLEVDRBVAFVSFI-UHFFFAOYSA-N
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Description

3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of benzylamine and 3-toluidine as starting materials, which undergo a series of reactions including condensation, cyclization, and oxidation to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H21N3O2

Molecular Weight

431.5 g/mol

IUPAC Name

12-(benzylamino)-10-(3-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C28H21N3O2/c1-17-8-7-11-19(14-17)30-22-15-23(29-16-18-9-3-2-4-10-18)26-25-24(22)27(32)20-12-5-6-13-21(20)28(25)33-31-26/h2-15,29-30H,16H2,1H3

InChI Key

VLEVDRBVAFVSFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)NCC6=CC=CC=C6

Origin of Product

United States

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